molecular formula C8H17N B14556738 5-Hepten-1-amine, 6-methyl- CAS No. 61755-54-2

5-Hepten-1-amine, 6-methyl-

Cat. No.: B14556738
CAS No.: 61755-54-2
M. Wt: 127.23 g/mol
InChI Key: IXUTXMRIALJDSW-UHFFFAOYSA-N
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Description

5-Hepten-1-amine, 6-methyl- is an organic compound with the molecular formula C8H17N It is a derivative of heptene, featuring an amine group attached to the first carbon and a methyl group on the sixth carbon of the heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hepten-1-amine, 6-methyl- can be achieved through several methods. One common approach involves the reaction of 6-methyl-5-hepten-2-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of 5-Hepten-1-amine, 6-methyl- may involve the catalytic hydrogenation of 6-methyl-5-hepten-2-one followed by amination. This method ensures high yield and purity of the final product. The reaction conditions are optimized to maintain the integrity of the double bond while achieving efficient amination.

Chemical Reactions Analysis

Types of Reactions

5-Hepten-1-amine, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the heptene chain can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

5-Hepten-1-amine, 6-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hepten-1-amine, 6-methyl- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The double bond in the heptene chain may also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-one: A ketone with a similar structure but different functional group.

    6-Methyl-5-hepten-2-ol: An alcohol derivative with similar structural features.

    2-Methyl-2-hepten-6-one: Another ketone with a different position of the double bond and functional group.

Uniqueness

5-Hepten-1-amine, 6-methyl- is unique due to the presence of both an amine group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

61755-54-2

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

6-methylhept-5-en-1-amine

InChI

InChI=1S/C8H17N/c1-8(2)6-4-3-5-7-9/h6H,3-5,7,9H2,1-2H3

InChI Key

IXUTXMRIALJDSW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCN)C

Origin of Product

United States

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